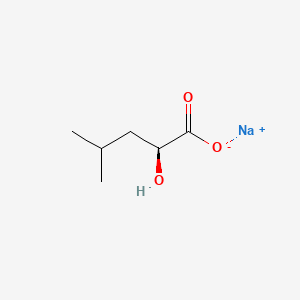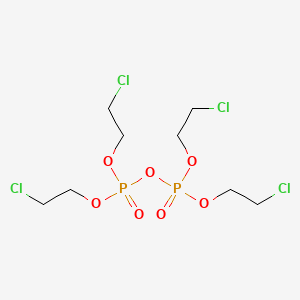
Tetrakis(2-chloroethyl) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:
- The reaction is catalyzed by a suitable catalyst, such as triethylamine .
- The reaction mixture is maintained at a temperature of around 50-60°C.
- The product, this compound, is purified through distillation or recrystallization.
Phosphorus oxychloride (POCl3): reacts with .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.
Wirkmechanismus
The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:
Radical formation: The compound decomposes to form phosphorus-containing radicals.
Char formation: The radicals promote the formation of a protective char layer.
Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:
Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.
Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.
Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.
In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.
Eigenschaften
CAS-Nummer |
53963-13-6 |
|---|---|
Molekularformel |
C8H16Cl4O7P2 |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |
InChI-Schlüssel |
KGUOHCQJKKPIOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



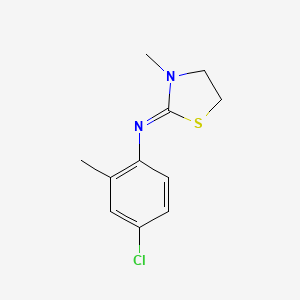
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
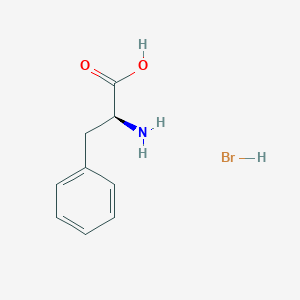
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
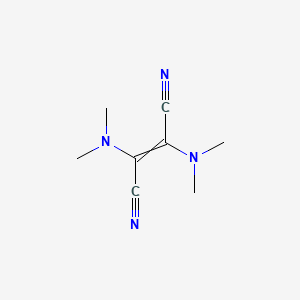
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
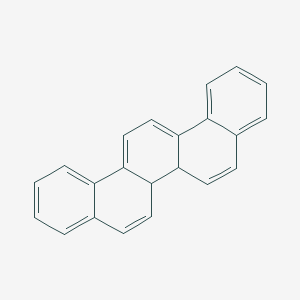
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
